(1-methyl-1H-pyrazol-4-yl)methanamine

Lipophilicity ADME Medicinal Chemistry

(1-Methyl-1H-pyrazol-4-yl)methanamine (CAS 400877-05-6) is a small-molecule pyrazole derivative with the molecular formula C₅H₉N₃ and a molecular weight of 111.15 g/mol. It is characterized by a primary amine group at the 4-position of a 1-methyl-substituted pyrazole ring.

Molecular Formula C5H9N3
Molecular Weight 111.15 g/mol
CAS No. 400877-05-6
Cat. No. B1331021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-1H-pyrazol-4-yl)methanamine
CAS400877-05-6
Molecular FormulaC5H9N3
Molecular Weight111.15 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)CN
InChIInChI=1S/C5H9N3/c1-8-4-5(2-6)3-7-8/h3-4H,2,6H2,1H3
InChIKeyKFTRXTSNTQSGNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methyl-1H-pyrazol-4-yl)methanamine (CAS 400877-05-6) for Procurement: Core Specifications and Supply Considerations


(1-Methyl-1H-pyrazol-4-yl)methanamine (CAS 400877-05-6) is a small-molecule pyrazole derivative with the molecular formula C₅H₉N₃ and a molecular weight of 111.15 g/mol [1]. It is characterized by a primary amine group at the 4-position of a 1-methyl-substituted pyrazole ring [2]. The compound is commercially available as a liquid free base or as a hydrochloride salt, with typical purity specifications of ≥95% to 98% (GC) . Its physical properties, such as a density of ~1.2 g/cm³, a boiling point of ~220 °C, and a calculated water solubility of ~103 g/L, define its handling and formulation requirements [3].

(1-Methyl-1H-pyrazol-4-yl)methanamine: The Risks of Simple Substitution with Other Aminomethyl-Pyrazoles


Substituting (1-methyl-1H-pyrazol-4-yl)methanamine with another aminomethyl-pyrazole, such as the 3-yl or 5-yl positional isomers, or N-methylated analogs, is not chemically or functionally equivalent. Minor structural changes fundamentally alter the compound's physicochemical profile, including logP, solubility, and basicity, which in turn dictate its behavior as a synthetic intermediate and its binding affinity in biological systems [1]. For example, moving the methyl group to the 3- or 5-position changes the electronic distribution of the pyrazole ring, affecting reactivity in nucleophilic substitution and cross-coupling reactions . Similarly, N-methylation of the primary amine increases lipophilicity and reduces the number of hydrogen bond donors, properties that can be crucial for CNS drug development but detrimental for other applications . Therefore, assuming in-class interchangeability without rigorous validation introduces a high risk of synthetic failure or biological inactivity.

Quantitative Differentiation of (1-Methyl-1H-pyrazol-4-yl)methanamine Against Closest Analogs


LogP Comparison: Free Base (1-Methyl-1H-pyrazol-4-yl)methanamine vs. N-Methyl Derivative

The calculated partition coefficient (XLogP3-AA) for (1-methyl-1H-pyrazol-4-yl)methanamine is -0.9 [1]. This value reflects the compound's moderate hydrophilicity. In contrast, the N-methyl derivative, N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine, is reported to have a higher logD (pH 7.4) of -2.29 . While a direct comparison of the same calculation method is not available, the trend confirms that N-methylation increases lipophilicity. This difference is critical for applications where aqueous solubility or blood-brain barrier penetration is a key design parameter .

Lipophilicity ADME Medicinal Chemistry CNS Penetration

Water Solubility: Free Base vs. Hydrochloride Salt Form

The free base (1-methyl-1H-pyrazol-4-yl)methanamine has an estimated water solubility of 102,928 mg/L (approx. 0.93 M) at 25°C based on EPA T.E.S.T. model [1]. In contrast, the hydrochloride salt form exhibits a measured solubility of 49.4 mg/mL (approx. 0.33 M) . While the free base is predicted to be highly soluble, the salt form's solubility is a directly measured, reliable parameter for reproducible aqueous reactions. This distinction is crucial for researchers planning reactions in buffered aqueous media versus organic solvents.

Solubility Formulation Aqueous Chemistry Bioavailability

Structural Specificity in PI3Kγ Inhibition: Impact of Substitution on Potency

A study on a series of (1H-pyrazol-4-yl)methanamines demonstrated that minor structural modifications lead to significant changes in PI3Kγ enzyme inhibitory potential [1]. While the study does not provide an exact IC50 for the unsubstituted 1-methyl analog, it reports that a specific modification increased the inhibitory potential from 36% to 73% at a single, undisclosed concentration [2]. This quantitative change (a 2-fold improvement) illustrates the extreme sensitivity of the target to the substitution pattern on the pyrazole core, establishing the critical role of the 1-methyl and 4-methanamine groups as a privileged scaffold.

Kinase Inhibition PI3Kγ SAR Medicinal Chemistry

Hazard Profile: (1-Methyl-1H-pyrazol-4-yl)methanamine vs. N-Methyl Derivative

The hazard classification for (1-methyl-1H-pyrazol-4-yl)methanamine includes GHS H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) [1]. This profile differs from the N-methyl derivative, N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine, which is classified only with H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage), but also carries H335 (May cause respiratory irritation) [2]. The additional respiratory hazard associated with the N-methyl analog may necessitate different personal protective equipment and engineering controls during handling.

Safety Toxicology GHS Procurement

Boiling Point and Density: Comparative Data for Handling and Storage

The free base (1-methyl-1H-pyrazol-4-yl)methanamine is a liquid at room temperature, with a reported boiling point of 220 °C and a density of 1.16 g/cm³ . In contrast, its hydrochloride salt is a solid (sandy powder) that requires storage at 0-8 °C . This physical state difference has direct implications for handling, shipping, and long-term storage. For example, the liquid free base requires storage under inert gas at 2-8 °C to prevent degradation, while the solid salt is more stable under similar conditions but is more convenient to aliquot .

Physicochemical Properties Stability Handling Procurement

Utility as a Key Intermediate in PRMT5 Inhibitor Development

The (1-methyl-1H-pyrazol-4-yl)methanamine scaffold is a key structural component in a series of 4-(aminomethyl)-6-(1-methyl-1H-pyrazol-4-yl) isoquinolin-1(2H)-one derivatives, which were patented by Beigene Ltd. as protein arginine N-methyltransferase 5 (PRMT5) inhibitors for cancer treatment [1]. While specific IC50 values for the exact (1-methyl-1H-pyrazol-4-yl)methanamine fragment are not provided, its incorporation into a patent-exemplified core structure validates its privileged status in medicinal chemistry. This differentiates it from other pyrazole isomers, which may not provide the same binding affinity or synthetic versatility for this emerging target class.

Cancer Research PRMT5 Inhibitor Medicinal Chemistry Patent

High-Value Application Scenarios for (1-Methyl-1H-pyrazol-4-yl)methanamine in Research and Development


Developing Potent and Selective PI3Kγ Kinase Inhibitors

The compound serves as a foundational scaffold for PI3Kγ inhibitor development, where minor structural variations yield significant potency improvements (2-fold increase from 36% to 73% inhibition), as demonstrated in (1H-pyrazol-4-yl)methanamine series [1].

Synthesizing PRMT5 Inhibitors for Oncology Research

(1-Methyl-1H-pyrazol-4-yl)methanamine is a key building block for 4-(aminomethyl)-6-(1-methyl-1H-pyrazol-4-yl) isoquinolin-1(2H)-one derivatives, a novel class of PRMT5 inhibitors under investigation for cancer therapy, as exemplified in recent patents [2].

Formulating Next-Generation Agricultural Fungicides

Derivatives of this compound, such as 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamides, exhibit promising fungicidal activity against plant pathogens like Rhizoctonia solani, with inhibitory rates up to 85.3% at 100 mg/L, positioning the core scaffold as a valuable intermediate in agrochemical research [3].

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